

Application Notes and Protocols: Anti-cancer Properties and Mechanisms of LL-37

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Compound of Interest

Compound Name: Antimicrobial agent-37

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Introduction

LL-37 is the sole member of the human cathelicidin family of antimicrobial peptides. Beyond its well-established role in the innate immune system, LL-37 has emerged as a molecule with multifaceted and often contradictory roles in cancer.^{[1][2]} Depending on the tumor type and concentration, LL-37 can either promote or suppress cancer progression.^[2] This dual functionality makes it a compelling subject of investigation for novel cancer therapies and as a potential biomarker.

These application notes provide a comprehensive overview of the anti-cancer properties and mechanisms of LL-37, with a focus on its tumor-suppressive activities. This document offers structured quantitative data, detailed experimental protocols for key assays, and visual diagrams of the critical signaling pathways and experimental workflows to aid researchers in this field.

Anti-Cancer Mechanisms of LL-37

LL-37 exerts its anti-cancer effects through a variety of mechanisms, which are often cell-type specific. The primary mechanisms include:

- **Induction of Apoptosis:** LL-37 can trigger programmed cell death in cancer cells through both caspase-dependent and -independent pathways. A key mechanism involves the activation of

a G-protein-coupled receptor (GPCR), leading to the upregulation of p53.[3][4] This, in turn, modulates the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic Bax and Bak to anti-apoptotic Bcl-2.[3][5] This cascade results in the mitochondrial release of apoptosis-inducing factor (AIF) and Endonuclease G (EndoG), leading to DNA fragmentation and cell death.[3][4]

- **Cell Cycle Arrest:** In certain cancers, such as gastric and pancreatic cancer, LL-37 can inhibit cell proliferation by inducing cell cycle arrest.[6][7] In gastric cancer, LL-37 inhibits the proteasome, leading to the activation of the tumor-suppressing bone morphogenetic protein (BMP) signaling pathway. This results in the upregulation of p21Waf1/Cip1 and subsequent G0/G1 phase arrest.[3][6] In pancreatic cancer, LL-37 has been shown to induce G2 phase arrest.[1]
- **Inhibition of Angiogenesis:** In the context of gastric cancer, LL-37 can act as a tumor suppressor by inhibiting angiogenesis through the formyl peptide receptor 1 (FPR1).[3]
- **Immunomodulation:** LL-37 can modulate the tumor microenvironment. For instance, it can enhance the anti-tumor activity of tumor-associated macrophages (TAMs).[3]

Conversely, in cancers such as ovarian, lung, and breast cancer, LL-37 has been shown to promote tumorigenesis.[2] This highlights the critical importance of understanding the context-dependent functions of this peptide.

Quantitative Data

The following tables summarize the available quantitative data on the anti-cancer effects of LL-37 on various cancer cell lines.

Table 1: Cytotoxicity of LL-37 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50/LC50 | Incubation Time | Reference |
|-------------------------------------|----------------------------------|-------|---|------------------|----------------------|
| PANC-1 | Pancreatic Ductal Adenocarcinoma | MTT | ~10.17 μ M | 24 hours | [8] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | MTT | ~11.52 μ M | 24 hours | [8] |
| HCT-116, HT29, WiDr, SW742 (pooled) | Colorectal Cancer | MTT | 20 μ g/mL | 24 hours | [9] |
| HCT-116, HT29, WiDr, SW742 (pooled) | Colorectal Cancer | MTT | 20 μ g/mL | 48 hours | [9] |
| HCT-116, HT29, WiDr, SW742 (pooled) | Colorectal Cancer | MTT | ~10 μ g/mL | 72 hours | [9] |
| SW-620 | Metastatic Colon Cancer | MTT | Not specified, dose-dependent decrease in viability | 24, 48, 72 hours | [10] |
| Jurkat | T-cell Leukemia | TUNEL | Dose-dependent increase in cell death (25-200 μ g/mL) | 4 and 24 hours | [1] |

Table 2: Apoptosis and Cell Cycle Arrest Induced by LL-37

| Cell Line | Cancer Type | Effect | Method | LL-37 Concentration | Incubation Time | Result | Reference |
|------------|----------------------------------|-------------------|-------------------------------|--------------------------------|-----------------|--------------------------------------|-----------|
| PANC-1 | Pancreatic Ductal Adenocarcinoma | Cell Cycle Arrest | Flow Cytometry | 16 μ M | 24 hours | ~2-fold increase in G2 phase cells | [1] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | Cell Cycle Arrest | Flow Cytometry | 16 μ M | 24 hours | ~1.5-fold increase in G2 phase cells | [1] |
| HeLa | Cervical Cancer | Apoptosis | Flow Cytometry (Annexin V/PI) | Not specified (overexpression) | - | 152.86% increase in apoptosis | [11] |
| C33A | Cervical Cancer | Apoptosis | Flow Cytometry (Annexin V/PI) | Not specified (overexpression) | - | 25.4% increase in apoptosis | [11] |
| Jurkat | T-cell Leukemia | Apoptosis | TUNEL Assay | 200 μ g/mL | 24 hours | >80% cell death | [1] |

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is used to assess the cytotoxic effect of LL-37 on cancer cells by measuring their metabolic activity.

Materials:

- Cancer cell lines of interest
- Complete culture medium
- LL-37 peptide
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Prepare serial dilutions of LL-37 in serum-free medium at various concentrations (e.g., ranging from 1 to 100 μ M or 10 to 200 μ g/mL).
- Remove the culture medium from the wells and add 100 μ L of the LL-37 dilutions to the respective wells. Include a vehicle control (medium without LL-37).
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.[\[9\]](#)
- After incubation, add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[\[12\]](#)
- Carefully remove the medium and add 100-150 μ L of solubilization solution to each well to dissolve the formazan crystals.

- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[\[13\]](#)
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following LL-37 treatment.

Materials:

- Cancer cells treated with LL-37
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Protocol:

- Seed cells and treat with the desired concentrations of LL-37 for the appropriate duration.
- Harvest the cells, including any floating cells from the supernatant.
- Wash the cells twice with ice-cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.[\[14\]](#)
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.[\[14\]](#)
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[\[14\]](#)

- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the samples by flow cytometry within 1 hour.
- Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after LL-37 treatment.

Materials:

- Cancer cells treated with LL-37
- 70% cold ethanol
- PBS
- Propidium Iodide (PI) staining solution containing RNase A
- Flow cytometer

Protocol:

- Seed and treat cells with LL-37 as required.
- Harvest the cells and wash once with PBS.
- Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
- Centrifuge the fixed cells and discard the ethanol.
- Wash the cells twice with PBS.
- Resuspend the cell pellet in 500 μ L of PI/RNase A staining solution.

- Incubate for 30 minutes at room temperature in the dark.
- Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression levels of key proteins in the LL-37-mediated signaling pathways.

Materials:

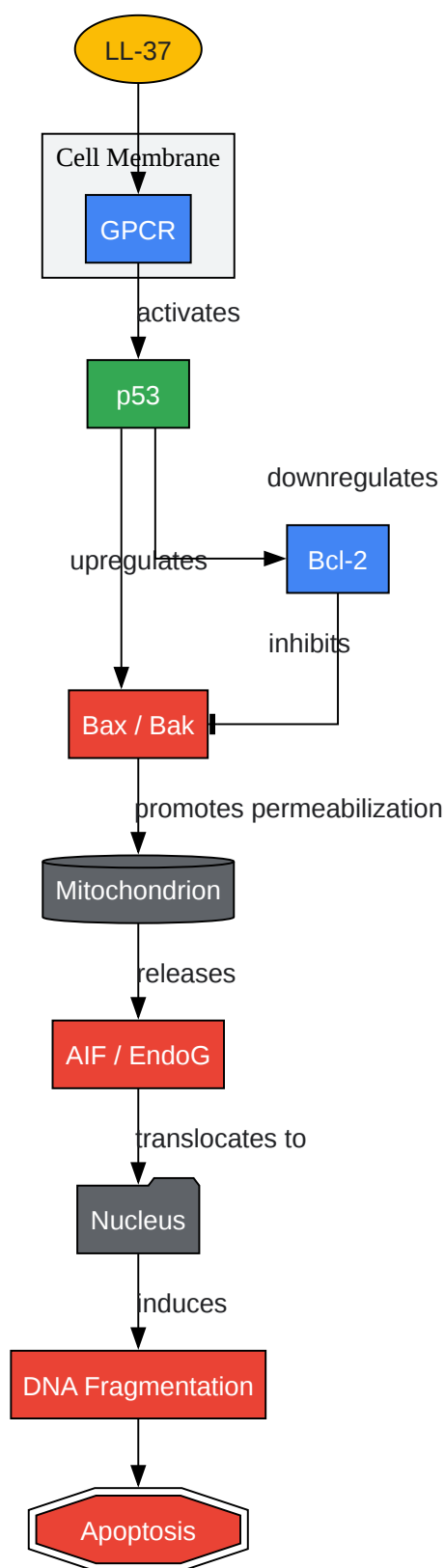
- Cancer cells treated with LL-37
- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-AIF, anti-EndoG, and a loading control like anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- ECL detection reagent and imaging system

Protocol:

- Lyse the LL-37-treated and control cells in RIPA buffer.[\[15\]](#)
- Determine the protein concentration of each lysate.

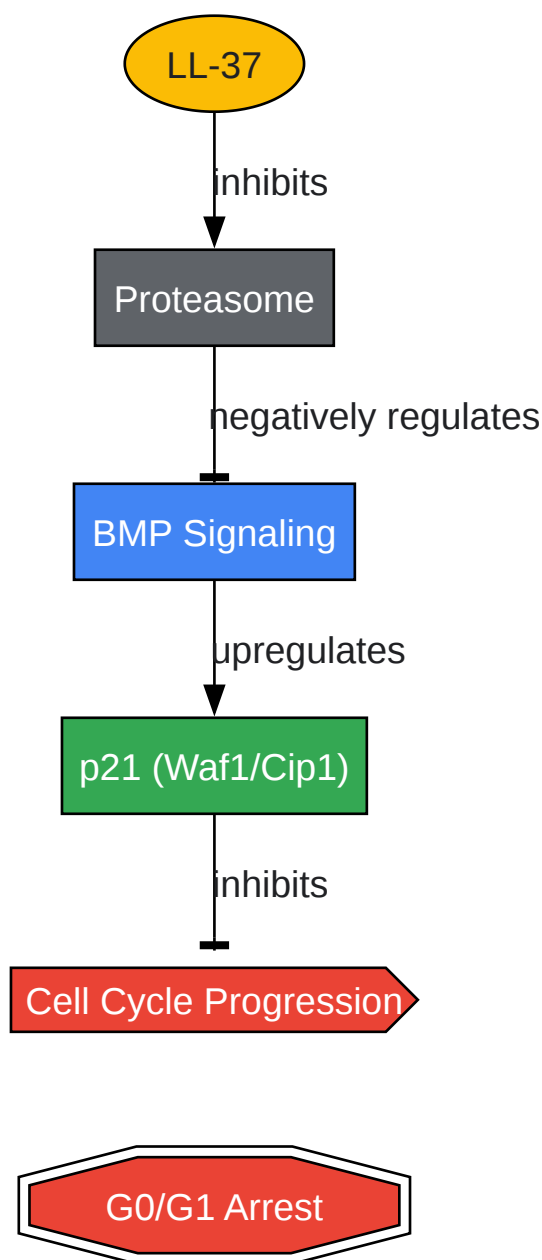
- Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[15]
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C. Recommended starting dilutions: anti-Bax (1:200), anti-Bcl-2 (1:200), anti-p53 (1:500 to 1:1000).[16][17]
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.[16]
- Wash the membrane three times with TBST.
- Detect the protein bands using an ECL reagent and an imaging system.
- Quantify the band intensities and normalize to the loading control.

Signaling Pathways and Experimental Workflows



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Caption: LL-37 induced caspase-independent apoptosis pathway in cancer cells.



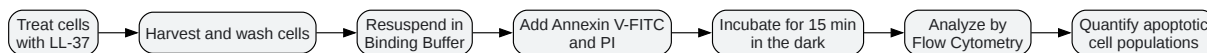
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Caption: LL-37 induced G0/G1 cell cycle arrest in gastric cancer cells.



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Caption: Experimental workflow for the MTT cell viability assay.



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Caption: Experimental workflow for Annexin V/PI apoptosis detection.

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